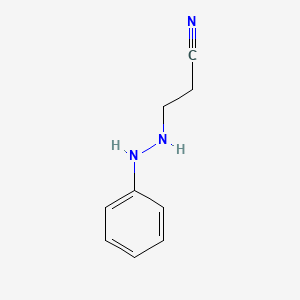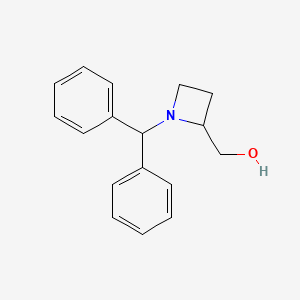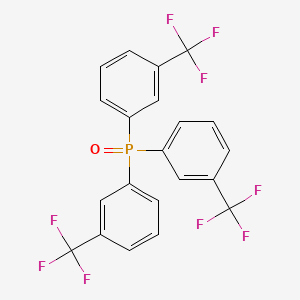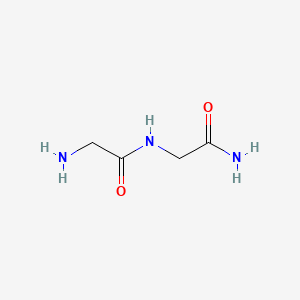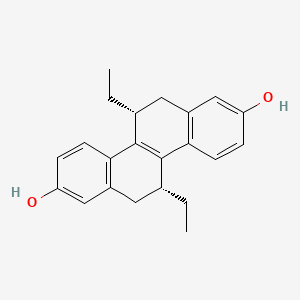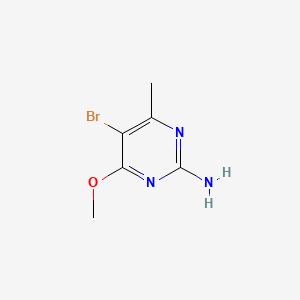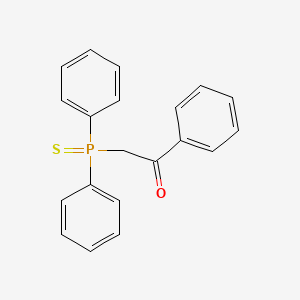
(1S,2S)-1,2-二氢茚满-1,2-二醇
描述
“(1S,2S)-1,2-dihydrochrysene-1,2-diol” is a chemical compound with the molecular formula C18H14O2 . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of “(1S,2S)-1,2-dihydrochrysene-1,2-diol” is based on its molecular formula C18H14O2 . The InChI string representation of its structure is also provided .Physical And Chemical Properties Analysis
The molecular weight of “(1S,2S)-1,2-dihydrochrysene-1,2-diol” is 262.3026 . For more detailed physical and chemical properties, you may refer to its Safety Data Sheet (SDS) .科学研究应用
钯催化的烯烃氧化反应
钯催化的分子氧直接氧化烯烃反应为制备1,2-二醇(包括“(1S,2S)-1,2-二氢茚满-1,2-二醇”衍生物)提供了一种通用且实用的方法。这种环境友好的方法展示了广泛的底物范围,可以由单取代芳香族和脂肪族末端烯烃形成1,2-二醇。该过程表明1,2-二醇可能是烯烃裂解中的关键中间体,展示了其在合成化学中的重要性 (Wang & Jiang, 2010).
直接催化不对称合成
“(1S,2S)-1,2-二氢茚满-1,2-二醇”和类似化合物是抗1,2-氨基醇和顺1,2-二醇直接催化不对称合成的核心。此类合成利用有机催化抗曼尼希和顺羟醛反应,能够有效地产生手性1,2-二醇。该方法突出了1,2-二醇在天然和生物活性分子合成中的适应性 (Ramasastry et al., 2007).
对映选择性合成
“(1S,2S)-1,2-二氢茚满-1,2-二醇”的对映选择性合成是通过在四氢萘酮骨架上进行立体选择性Shi环氧化反应来实现的。该方法可作为最具致癌性的茚满代谢物合成的前体,证明了该化合物在研究致癌途径和构建用于进一步化学合成的的手性构件中的效用 (Lorentzen et al., 2014).
钯催化的对映选择性双乙酰氧基化
末端烯烃(包括1-丙烯和1-丁烯等具有挑战性的底物)的钯催化的对映选择性双乙酰氧基化反应提供了一种直接合成旋光纯1,2-二醇的方法。这种创新方法强调了1,2-二醇作为有机合成中优先结构基序的重要性,突出了它们在天然产物中的频繁出现及其作为有用合成子的作用 (Tian et al., 2021).
安全和危害
属性
IUPAC Name |
(1S,2S)-1,2-dihydrochrysene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-10,17-20H/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMJIRFFDLQHJJ-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(C4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C[C@@H]([C@H]4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031721 | |
| Record name | trans-1,2-Dihydro-2-chrysenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64920-31-6, 80433-95-0 | |
| Record name | rel-(1R,2R)-1,2-Dihydro-1,2-chrysenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64920-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-2-chrysenediol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064920316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Chrysenediol, 1,2-dihydro-, (1S-trans)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080433950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1,2-Dihydro-2-chrysenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIHYDRO-2-CHRYSENEDIOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5M44K09LO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes trans-1,2-Dihydroxy-1,2-dihydrochrysene significant in cancer research?
A1: trans-1,2-Dihydroxy-1,2-dihydrochrysene is a crucial intermediate metabolite in the metabolic activation pathway of chrysene, a widespread environmental pollutant. Studies demonstrate that this dihydrodiol exhibits significant carcinogenic activity, acting as a proximate carcinogen. [, , ] This means it can be further metabolized in the body to form even more reactive and carcinogenic compounds. Understanding its metabolic fate is vital for comprehending chrysene-induced carcinogenesis.
Q2: Are there differences in the carcinogenic potential of the two enantiomers of trans-1,2-Dihydroxy-1,2-dihydrochrysene?
A3: Yes, research highlights a significant difference in the tumorigenicity of the two enantiomers. The (-)-enantiomer of trans-1,2-Dihydroxy-1,2-dihydrochrysene demonstrates considerably higher tumor-initiating activity compared to the (+)-enantiomer in mouse skin and newborn mice models. [] This stereoselectivity underscores the importance of chirality in chemical carcinogenesis.
Q3: Which tissues or organs are particularly susceptible to tumor development induced by trans-1,2-Dihydroxy-1,2-dihydrochrysene?
A4: Studies utilizing newborn mice models show that trans-1,2-Dihydroxy-1,2-dihydrochrysene and its metabolites predominantly induce lung tumors. [, ] Additionally, the (-)-enantiomer exhibits significant hepatocarcinogenic activity, causing liver tumors in male mice. [] This organ-specific carcinogenicity emphasizes the complex interplay between metabolic activation and tissue-specific susceptibility in chrysene-induced carcinogenesis.
Q4: How does the tumor-initiating activity of trans-1,2-Dihydroxy-1,2-dihydrochrysene compare to other polycyclic aromatic hydrocarbon dihydrodiols?
A6: Comparative studies reveal that trans-1,2-Dihydroxy-1,2-dihydrochrysene exhibits moderate to high tumor-initiating activity compared to dihydrodiols of other polycyclic aromatic hydrocarbons, such as benzo[a]pyrene, dibenz[a,h]anthracene, and 7-methylbenz[a]anthracene. [] This suggests that the specific position of the dihydrodiol moiety on the aromatic ring structure significantly influences the compound's carcinogenic potential.
Q5: What is the significance of studying the mutagenicity of trans-1,2-Dihydroxy-1,2-dihydrochrysene?
A7: Mutagenicity assays, utilizing systems like Salmonella typhimurium and V79 Chinese hamster cells, are crucial for assessing the potential of trans-1,2-Dihydroxy-1,2-dihydrochrysene and its metabolites to cause DNA damage. [] Positive results in these assays strengthen the link between exposure to chrysene, metabolic activation, and the development of mutations that can ultimately lead to cancer. This information is vital for risk assessment and implementing strategies to minimize exposure to this environmental carcinogen.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



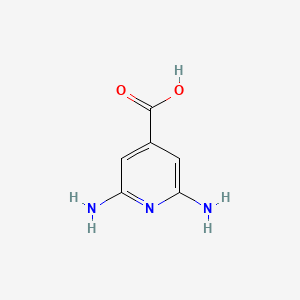
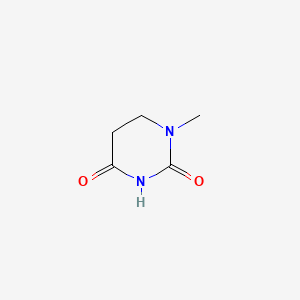
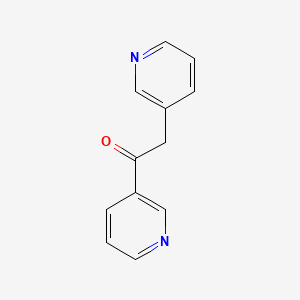

![3-[(4-Methylphenyl)sulfanyl]propan-1-amine](/img/structure/B1619921.png)
